An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione, also known as Tris(2,3-dibromopropyl) isocyanurate (TBC), is a heterocyclic hexabrominated flame retardant.[1] Due to its widespread use in polymers for electronics, automotive components, and other materials, its environmental presence and toxicological profile have become subjects of significant scientific interest.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its known biological pathways and experimental workflows.
Core Physicochemical Properties
The key physicochemical properties of 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione are summarized below. These parameters are crucial for understanding its environmental fate, transport, bioavailability, and toxicological impact.
General and Physical Properties
This table summarizes the fundamental physical and chemical identifiers for the compound.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione | |
| Synonyms | Tris(2,3-dibromopropyl) isocyanurate, TBC, TDBP-TAZTO | [1][3] |
| CAS Number | 52434-90-9 | [4][5] |
| Molecular Formula | C₁₂H₁₅Br₆N₃O₃ | [4] |
| Molecular Weight | 728.69 g/mol | [4] |
| Appearance | White to off-white powder | |
| Melting Point | 110 °C | [5] |
| Boiling Point | 618.8 ± 55.0 °C at 760 mmHg | |
| Density | 2.3 ± 0.1 g/cm³ | |
| Flash Point | 328.0 ± 31.5 °C | |
| Solubility | Soluble in chloroform | [5] |
Computed and Molecular Properties
This table details computed properties that are essential for predicting the compound's behavior in biological and environmental systems.
| Property | Value | Reference(s) |
| LogP (Octanol-Water Partition Coefficient) | 2.6469 | [4] |
| Topological Polar Surface Area (TPSA) | 66.00 Ų | [4] |
| Number of Rotatable Bonds | 9 | [4] |
| Number of Hydrogen Bond Acceptors | 6 | [4] |
| Number of Hydrogen Bond Donors | 0 | [4] |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of solid organic compounds like 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely accepted technique.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the compound is finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution.[6]
-
Capillary Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample down to the sealed end, aiming for a sample height of 1-2 mm.[6][7]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[8]
-
Initial Determination: A rapid heating rate (e.g., 10 °C/min) is used to get an approximate melting range.[8]
-
Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8][9]
Determination of Solubility in Chloroform
Solubility is a fundamental property that influences a compound's absorption, distribution, and formulation.
Objective: To qualitatively or quantitatively determine the solubility of the compound in an organic solvent.
Apparatus:
-
Test tubes or vials
-
Vortex mixer
-
Graduated pipette or burette
-
Analytical balance
Procedure (Qualitative):
-
Sample Measurement: A small, pre-weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[10]
-
Solvent Addition: A specific volume of the solvent (e.g., 0.75 mL of chloroform) is added to the test tube in small portions.[10]
-
Mixing: After each addition, the tube is vigorously shaken or vortexed to facilitate dissolution.[10]
-
Observation: The sample is observed for complete dissolution. If the compound dissolves completely, it is reported as "soluble." If not, it is reported as "sparingly soluble" or "insoluble" under the tested conditions.
Procedure (Quantitative - Shake-Flask Method):
-
Supersaturated Solution Preparation: An excess amount of the solid compound is added to a known volume of chloroform in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The solution is allowed to stand, permitting the undissolved solid to settle.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological interactions and experimental processes involving 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione.
Biological Signaling Pathway
The compound has been shown to interact with several key cellular signaling pathways, particularly those related to toxicology and endocrine disruption.
Experimental Workflow: Photodegradation Analysis
Studies investigating the environmental fate of this compound often involve photolytic degradation experiments to simulate its breakdown under sunlight.
Generalized Synthesis Workflow
The synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones typically involves the sequential substitution of precursors like cyanuric acid or cyanuric chloride.
References
- 1. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Hexahydro-1,3,5-tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione | 52434-90-9 [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
